5-(Tributylstannyl)pyridine-3-carbaldehyde--1,1-dimethoxyethane (1/1)
Description
5-(Tributylstannyl)pyridine-3-carbaldehyde–1,1-dimethoxyethane (1/1) is a heterocyclic organotin compound featuring a pyridine core substituted with a tributylstannyl group at the 5-position and a carbaldehyde moiety at the 3-position. The 1:1 adduct with 1,1-dimethoxyethane likely serves to enhance solubility or stability, a common practice for air- or moisture-sensitive organometallic compounds . Tributylstannyl groups are widely employed in Stille cross-coupling reactions for carbon-carbon bond formation, particularly in pharmaceutical and materials science applications . The aldehyde functionality introduces additional reactivity, enabling post-functionalization via condensation or bioconjugation, which is valuable in radiopharmaceutical development .
Properties
CAS No. |
1264193-67-0 |
|---|---|
Molecular Formula |
C22H41NO3Sn |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
1,1-dimethoxyethane;5-tributylstannylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4NO.C4H10O2.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;1-4(5-2)6-3;3*1-3-4-2;/h2-5H;4H,1-3H3;3*1,3-4H2,2H3; |
InChI Key |
IAWZQZUNIFJMAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C=O.CC(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation of this compound involves a multi-step synthetic sequence, primarily focusing on constructing the pyridine core, introducing the formyl group, installing the tributylstannyl substituent, and protecting the aldehyde as a dimethyl acetal.
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Pyridine ring synthesis | Hantzsch pyridine synthesis: condensation of β-ketoesters, ammonia, and aldehydes |
| 2 | Formyl group introduction at 3-position | Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) |
| 3 | Introduction of tributylstannyl group at 5-position | Stannylation via lithiation of pyridine followed by reaction with tributylstannyl chloride |
| 4 | Protection of aldehyde as dimethyl acetal | Reaction with 1,1-dimethoxyethane or methanol under acidic conditions |
Detailed Synthetic Steps
Step 1: Pyridine Ring Formation
- The pyridine core is commonly synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, ammonia, and aldehydes under reflux conditions to yield substituted pyridines.
Step 2: Formylation via Vilsmeier-Haack Reaction
- The pyridine intermediate is treated with Vilsmeier reagent generated in situ from DMF and POCl3.
- This electrophilic aromatic substitution introduces the formyl group selectively at the 3-position of the pyridine ring.
- Reaction is typically performed at low temperature (0–5°C) followed by warming to room temperature.
Step 3: Installation of the Tributylstannyl Group
- Directed lithiation at the 5-position of the pyridine ring is achieved using a strong base such as n-butyllithium under inert atmosphere (argon or nitrogen) to avoid oxidation.
- The lithiated intermediate is then quenched with tributylstannyl chloride (Bu3SnCl) to yield the 5-(tributylstannyl)pyridine-3-carbaldehyde.
Step 4: Protection of the Aldehyde
- The aldehyde group is protected as a dimethyl acetal by reaction with 1,1-dimethoxyethane (or methanol) in the presence of an acid catalyst such as p-toluenesulfonic acid.
- This step stabilizes the aldehyde functionality, preventing side reactions during subsequent handling or storage.
Industrial Scale Considerations
- On an industrial scale, the synthesis follows the same fundamental steps but employs continuous flow reactors to improve reaction control and scalability.
- Purification techniques such as column chromatography and recrystallization are optimized for yield and purity.
- Monitoring of the tributylstannyl group stability is critical; inert atmosphere and low moisture conditions are maintained.
- Advanced analytical methods (e.g., HPLC, NMR) are used to ensure product quality.
Analytical Characterization and Stability
| Technique | Purpose | Key Observations |
|---|---|---|
| ^1H and ^13C NMR | Structural confirmation | Pyridine protons δ 8.5–9.0 ppm; aldehyde proton δ ~10 ppm |
| ^119Sn NMR | Confirmation of tributylstannyl group | Chemical shifts between –10 to +50 ppm depending on coordination environment |
| FT-IR Spectroscopy | Functional group identification | C–Sn stretch at 450–550 cm⁻¹; aldehyde C=O stretch at ~1700 cm⁻¹ |
| HPLC (C18 column) | Purity assessment | Detection of residual organotin impurities and by-products |
| LC-MS (ESI+) | Stability and degradation analysis | Identification of hydrolyzed or oxidized derivatives under different storage conditions |
Stability studies recommend storage at –20°C under dry, inert atmosphere to minimize hydrolysis or oxidation of the tributylstannyl and aldehyde functionalities.
Research Discoveries and Applications
- Organic Synthesis: The compound is a versatile intermediate in Stille cross-coupling reactions, enabling the formation of complex carbon frameworks.
- Medicinal Chemistry: Its pyridine scaffold and reactive aldehyde allow for derivatization into pharmaceutical candidates.
- Material Science: Used in the synthesis of materials with tailored electronic or optical properties.
- Biological Studies: The organotin moiety exhibits potential anticancer activity by inhibiting tubulin polymerization and inducing apoptosis in cancer cells.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| Pyridine ring synthesis | Hantzsch synthesis | β-ketoesters, ammonia, aldehydes | Reflux, solvent dependent | Classic method for substituted pyridines |
| Formylation | Vilsmeier-Haack reaction | DMF, POCl3 | 0–5°C to RT | Selective formylation at 3-position |
| Stannylation | Lithiation + tributylstannyl chloride | n-BuLi, Bu3SnCl | Inert atmosphere, low temp | Sensitive to moisture and oxygen |
| Aldehyde protection | Acetal formation | 1,1-dimethoxyethane, acid catalyst | Acidic conditions, room temp | Stabilizes aldehyde for handling |
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tributylstannyl group can participate in Stille coupling reactions, where it is replaced by various organic groups in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Palladium catalysts (Pd(PPh3)4), organic halides
Major Products
Oxidation: 3-Carboxy-5-(tributylstannyl)-pyridine dimethylacetal
Reduction: 3-Hydroxymethyl-5-(tributylstannyl)-pyridine dimethylacetal
Substitution: Various substituted pyridine derivatives depending on the organic halide used
Scientific Research Applications
3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting pyridine-containing scaffolds.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s reactivity can be exploited in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Formyl-5-(tributylstannyl)-pyridine dimethylacetal involves its reactivity towards various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the tributylstannyl group can participate in cross-coupling reactions. The dimethylacetal group serves as a protecting group for the formyl functionality, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Heterocyclic Core and Substituents
- Target Compound : Pyridine ring (electron-withdrawing nitrogen) with 5-tributylstannyl and 3-carbaldehyde groups. The 1,1-dimethoxyethane co-crystal may improve handling .
- 5-(Tributylstannyl)thien-2-yl Derivatives (e.g., Compound 109 ): Thiophene ring (electron-rich sulfur heterocycle) with 5-tributylstannyl and 3-carbazole substituents. No co-crystal reported.
- SU11248 Tributylstannyl Precursor : Aryl stannane without additional functional groups, used for radioiodination.
Table 1: Structural Comparison
Reactivity in Cross-Coupling Reactions
- Target Compound: Pyridine’s electron-withdrawing nature may reduce Stille coupling efficiency compared to thiophene derivatives.
- Compound 109 : Achieved 51% yield in Stille coupling with carbazole-thiophene under toluene at 110°C. Thiophene’s electron-rich system enhances transmetallation kinetics.
- SU11248 Precursor : Demonstrated efficient radioiodination via destannylation with H₂O₂ and [¹²⁵I]NaI, highlighting tributylstannyl’s utility as a leaving group.
Functional Group Utility
- Aldehyde (Target Compound) : Enables conjugation with amines (e.g., Schiff base formation) for bioconjugation in radiopharmaceuticals .
- Carbazole (Compound 109 ) : Extends π-conjugation for OPV applications, enhancing light absorption and charge transport.
- Minimal Functionalization (SU11248 Precursor ) : Focused solely on radioiodination, lacking groups for further derivatization.
Stability and Handling
- Target Compound: The 1,1-dimethoxyethane co-crystal likely mitigates air sensitivity, a common issue with organotin compounds.
- Compound 109 : No solvate reported; may require inert handling.
- SU11248 Precursor : Stability in human serum (<24 hours) underscores its suitability for in vivo applications.
Biological Activity
5-(Tributylstannyl)pyridine-3-carbaldehyde--1,1-dimethoxyethane (1/1) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tributylstannyl group and an aldehyde functional group. The presence of the tributylstannyl moiety is significant as organotin compounds often exhibit unique biological properties.
Chemical Structure
- Molecular Formula: C16H25N1O2Sn
- Molecular Weight: 377.13 g/mol
- Functional Groups:
- Pyridine ring
- Aldehyde group
- Tributylstannyl group
Anticancer Properties
Research indicates that compounds containing stannyl groups can exhibit significant anticancer activity. For instance, studies have shown that similar organotin derivatives can inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation.
- Tubulin Inhibition: Organotin compounds like 5-(Tributylstannyl)pyridine-3-carbaldehyde can bind to the colchicine site on tubulin, preventing its polymerization and thus inhibiting cell division .
- Induction of Apoptosis: These compounds may also trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Cytotoxicity Studies
Cytotoxicity assays reveal that the compound exhibits varying levels of toxicity against different cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported for related compounds, which can help in understanding the potency of 5-(Tributylstannyl)pyridine-3-carbaldehyde.
Other Biological Activities
Beyond anticancer effects, organotin compounds have been explored for their antifungal and antibacterial properties. The functionalization of pyridine rings with stannyl groups has been linked to enhanced biological activity against various pathogens.
Study on Tubulin Polymerization Inhibition
A study focused on the synthesis and biological evaluation of stannyl derivatives demonstrated that certain modifications could significantly enhance their potency as tubulin inhibitors. The findings suggested that compounds with a pyridine structure showed better inhibition compared to their unsubstituted counterparts .
Antifungal Activity Assessment
Another study assessed the antifungal properties of related organotin compounds. The results indicated that these compounds could effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 5-(Tributylstannyl)pyridine-3-carbaldehyde–1,1-dimethoxyethane (1/1) with high purity?
- Methodology : Use Stille coupling precursors under inert conditions (e.g., argon) to prevent oxidation of the tributylstannyl group. Monitor reaction progress via <sup>119</sup>Sn NMR to confirm stannyl group retention . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with TLC validation (Rf ~0.3–0.4). Confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) to detect residual organotin impurities.
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing aliquots at –20°C (dry), 4°C (humid), and room temperature. Analyze degradation products monthly via LC-MS (ESI+ mode) to identify hydrolyzed or oxidized derivatives. Compare with reference spectra from analogs like bis(3-methyl-2-thienyl)methanone degradation profiles .
Q. What spectroscopic techniques are most effective for characterizing the tributylstannyl moiety in this compound?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR: Identify pyridine ring protons (δ 8.5–9.0 ppm) and aldehyde protons (δ ~10 ppm).
- <sup>119</sup>Sn NMR: Confirm stannyl group presence (δ ~–10 to +50 ppm, depending on coordination) .
- FT-IR: Detect C–Sn stretching (~450–550 cm<sup>−1</sup>) and aldehyde C=O (~1700 cm<sup>−1</sup>).
Advanced Research Questions
Q. How do steric and electronic effects of the tributylstannyl group influence cross-coupling reactivity in palladium-catalyzed reactions?
- Methodology : Compare coupling efficiency with non-stannylated analogs using Suzuki-Miyaura or Negishi protocols. Quantify reaction yields and byproducts (e.g., homocoupling) via GC-MS. Computational modeling (DFT) can predict steric hindrance from the tributylstannyl group and its impact on transition-state energetics .
Q. What strategies mitigate contradictions in reported reactivity data for stannylated pyridine derivatives?
- Methodology : Replicate conflicting studies under standardized conditions (e.g., solvent purity, catalyst loading). For example, if dimethoxyethane solvent purity varies, test reactions with freshly distilled vs. commercial solvent. Cross-reference with analogs like 4,4-bis(3-methyl-2-thienyl)-3-buten-1-ol to identify solvent-ligand interactions .
Q. How can trace organotin impurities be quantified and removed to meet pharmacopeial standards?
- Methodology : Adapt USP protocols for related organometallics (e.g., tiagabine-related compounds). Use ICP-MS for tin quantification (detection limit ≤0.1 ppm). For impurity removal, employ preparative HPLC with a chiral stationary phase, as demonstrated for 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
